molecular formula C8H6Cl2F3N3O2S B3050454 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine CAS No. 260788-63-4

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine

Cat. No. B3050454
M. Wt: 336.12 g/mol
InChI Key: CKOIZBSZOOSWPI-UHFFFAOYSA-N
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Description

“2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “2,6-Dichloro-4-(trifluoromethyl)aniline”, which is a nitrogen compound useful in organic synthesis1.



Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, “2,6-Dichloro-4-(trifluoromethyl)aniline” may be employed for the synthesis of "1-[2,6-di­chloro-4-(tri­fluoro­methyl)­phenyl]-5-[(4-nitro­phenyl)­methyl­ene­imino]-1H-pyrazole-3-carbo­nitrile"1. However, the specific synthesis process for “2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine” is not readily available.



Molecular Structure Analysis

The molecular structure of “2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine” is not explicitly provided. However, the related compound “2,6-Dichloro-4-(trifluoromethyl)aniline” has a molecular formula of Cl2C6H2(CF3)NH21.



Chemical Reactions Analysis

The specific chemical reactions involving “2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine” are not readily available. However, related compounds like “2,6-Dichloro-4-(trifluoromethyl)aniline” are involved in various chemical reactions for the synthesis of other compounds1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine” are not readily available. However, the related compound “2,6-Dichloro-4-(trifluoromethyl)aniline” has a boiling point of 60-62 °C/1 mmHg, a melting point of 34-36 °C, and a density of 1.532 g/mL at 25 °C2.


Scientific Research Applications

Anticancer Potential

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine derivatives have shown promising results in anticancer research. Studies have synthesized and evaluated various sulfonyl-N-hydroxyguanidine derivatives for their cytotoxic effects against human tumor cell lines, indicating potential applications as anticancer agents. Derivatives like N-(4-Chlorophenyl)-N'-[[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonyl]-N"-hydroxyguanidine exhibited significant growth inhibition of solid tumor cell lines, demonstrating their potential in cancer therapy (Chern et al., 1997).

Antimelanoma Activity

Research has also explored sulfonylguanidine derivatives for their antimelanoma properties. Novel N-benzazol-2-yl-N'-sulfonyl guanidine derivatives were synthesized and assessed for their antiproliferative activity against malignant melanoma tumor cells. This research allows for a better understanding of structure-activity relationships and the development of new anticancer drugs targeting melanoma (Baladi et al., 2020).

Synthesis Methodologies

Studies have developed efficient synthesis methods for related compounds, such as 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives, utilizing sulfamic acid as a catalyst under solvent-free conditions. These methods offer environmentally friendly and high-yield approaches to producing compounds with potential pharmacological applications (Shen et al., 2012).

Insecticide Action Mechanism

Research into the action of phenylpyrazole insecticides, which share a similar chemical structure, at the GABA-gated chloride channel has provided insights into their insecticidal activity. Understanding the mechanism of action of these compounds aids in the development of more effective and selective insecticides (Cole et al., 1993).

Novel Chemical Scaffolds

The chemical versatility of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine derivatives enables their use as scaffolds for combinatorial chemistry. This has led to the development of new heterocyclic compounds with potential applications in drug discovery and material science (Ivachtchenko et al., 2002).

Safety And Hazards

The safety and hazards associated with “2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine” are not readily available. However, the related compound “2,6-Dichloro-4-(trifluoromethyl)aniline” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is also harmful if swallowed or inhaled3.


Future Directions

The future directions for the use and study of “2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine” are not readily available. However, related compounds like “2,6-Dichloro-4-(trifluoromethyl)aniline” continue to be used in the synthesis of other compounds, suggesting potential avenues for future research and application1.


properties

IUPAC Name

2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F3N3O2S/c9-4-1-3(8(11,12)13)2-5(10)6(4)19(17,18)16-7(14)15/h1-2H,(H4,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOIZBSZOOSWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)N=C(N)N)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378854
Record name 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine

CAS RN

260788-63-4
Record name 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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